molecular formula C28H41ClN6O B2484027 UNC2025 hydrochloride CAS No. 2070015-17-5

UNC2025 hydrochloride

Cat. No. B2484027
CAS RN: 2070015-17-5
M. Wt: 513.13
InChI Key: NYHAEAZNSGIAPV-FBGQUBCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC2025 hydrochloride (UNC2025 HCl) is a novel, small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase that has been developed for use in laboratory experiments. The compound was first identified in a screening library of compounds and has since been studied for its potential therapeutic applications in a variety of conditions, including cancer, diabetes, and neurological disorders. The compound has also been studied for its potential use in laboratory experiments as a tool for studying the mTOR pathway.

Scientific Research Applications

1. Dual Inhibitor of Mer and FLT3 UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FLT3 . It has IC50 values of 0.74 nM and 0.8 nM for Mer and FLT3 respectively . This makes it a valuable tool in studying the roles of these kinases in various biological processes.

Inhibition of Prosurvival Signaling

UNC2025 has been shown to potently inhibit prosurvival signaling in MERTK-expressing acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML) . This suggests its potential use in the treatment of these types of leukemia.

Induction of Apoptosis

In addition to inhibiting prosurvival signaling, UNC2025 also induces apoptosis in MERTK-expressing ALL and AML cell lines and patient samples . This further supports its potential therapeutic use in leukemia treatment.

4. Reduction of Proliferation and Colony Formation UNC2025 reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . This could be particularly useful in slowing the progression of these diseases.

Therapeutic Effects in Xenograft Models

UNC2025 has shown significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival . This suggests its potential effectiveness in a clinical setting.

Increased Sensitivity to Methotrexate

UNC2025 has been found to increase sensitivity to methotrexate in vivo . This suggests that addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction.

7. Inhibition of Axl and Tyro3 Phosphorylation UNC2025 also inhibits the phosphorylation of Axl and Tyro3, although at higher concentrations (IC50 values of 122 nM and 301 nM respectively) . This suggests potential broader applications in the study of these kinases.

8. Potential Use in Treatment of Acute Leukemias Given its broad-spectrum activity in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, UNC2025 supports continued development of MERTK inhibitors for treatment of leukemia .

properties

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAEAZNSGIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.